molecular formula C16H11ClFN B14397641 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine CAS No. 89376-31-8

8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine

Cat. No.: B14397641
CAS No.: 89376-31-8
M. Wt: 271.71 g/mol
InChI Key: LDLDGRWGIIMPKB-UHFFFAOYSA-N
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Description

8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine is a chemical compound belonging to the benzazepine class. This compound is characterized by the presence of a chlorine atom at the 8th position and a fluorophenyl group at the 2nd position on the benzazepine ring. Benzazepines are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable benzazepine precursor with a fluorophenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Methods such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepine oxides, while reduction can produce reduced benzazepine derivatives.

Scientific Research Applications

8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine has been studied for various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex benzazepine derivatives.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anxiolytic, anticonvulsant, and muscle relaxant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Midazolam: An imidazobenzodiazepine with similar pharmacological properties.

    Alprazolam: A triazolobenzodiazepine known for its anxiolytic effects.

    Climazolam: Another imidazobenzodiazepine with sedative and muscle relaxant properties.

Uniqueness: 8-Chloro-1-(2-fluorophenyl)-3H-2-benzazepine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of both chlorine and fluorine atoms on the benzazepine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

89376-31-8

Molecular Formula

C16H11ClFN

Molecular Weight

271.71 g/mol

IUPAC Name

8-chloro-1-(2-fluorophenyl)-3H-2-benzazepine

InChI

InChI=1S/C16H11ClFN/c17-12-8-7-11-4-3-9-19-16(14(11)10-12)13-5-1-2-6-15(13)18/h1-8,10H,9H2

InChI Key

LDLDGRWGIIMPKB-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F

Origin of Product

United States

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